molecular formula C30H32FN3O4 B11631408 Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11631408
M. Wt: 517.6 g/mol
InChI Key: JMBUKIPTCZEBPK-UHFFFAOYSA-N
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Description

Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydro-pyridine derivative featuring a pyrazole moiety substituted with 4-fluorophenyl and phenyl groups at positions 3 and 1, respectively. The dihydro-pyridine core is further functionalized with 2,6-dimethyl groups and diisopropyl ester groups at positions 3 and 5.

The synthesis of such derivatives typically involves multi-step reactions, including cyclocondensation and esterification, with structural confirmation relying on X-ray crystallography (as demonstrated in analogous compounds) .

Properties

Molecular Formula

C30H32FN3O4

Molecular Weight

517.6 g/mol

IUPAC Name

dipropan-2-yl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H32FN3O4/c1-17(2)37-29(35)25-19(5)32-20(6)26(30(36)38-18(3)4)27(25)24-16-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h7-18,27,32H,1-6H3

InChI Key

JMBUKIPTCZEBPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diisopropyl 2,6-dimethyl-3,5-pyridinedicarboxylate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

The 3-nitrophenyl group in ’s compound is strongly electron-withdrawing, which may reduce solubility but improve stability in hydrophobic environments . The bromo-methoxyphenyl group in ’s compound combines halogen-mediated steric bulk (bromine) with electron-donating methoxy effects, possibly altering crystal packing via halogen bonding .

Pyrazoline derivatives () lack the dihydro-pyridine core but share substituted phenyl groups, highlighting the role of N-substituents (e.g., aldehyde, ketone) in modulating crystallinity .

Crystallographic and Conformational Analysis

X-ray crystallography is pivotal for confirming the planar geometry of the dihydro-pyridine ring and substituent orientations. For example:

  • The SHELX software suite () is widely employed for structure refinement, ensuring accuracy in bond lengths and angles for such derivatives .

Hydrogen Bonding and Supramolecular Features

Hydrogen-bonding patterns, as analyzed via graph-set theory (), are influenced by substituents:

  • The fluorophenyl group may participate in weak C–H···F interactions, whereas methoxy groups in and compounds can act as hydrogen-bond acceptors .
  • Nitro groups () often engage in π-π stacking due to their electron-deficient aromatic rings, while bromo substituents () may facilitate halogen bonding with electron-rich regions .

Validation and Methodological Considerations

Structure validation protocols () ensure the reliability of crystallographic data. For instance:

  • PLATON and SHELXL checks () are used to verify torsional angles and detect disorder in ester groups .
  • Discrepancies in reported analogs (e.g., vs. 6) underscore the importance of cross-validating synthetic routes and analytical methods .

Biological Activity

Diisopropyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine dicarboxylate moiety and a pyrazole ring with fluorinated phenyl substituents. The chemical formula is C20H24FN2O4C_{20}H_{24}FN_2O_4, and it exhibits properties typical of both pyridine and pyrazole derivatives, which are often associated with diverse biological activities.

1. Antioxidant Properties

Recent studies have indicated that compounds similar to diisopropyl pyridinedicarboxylates exhibit significant antioxidant activity. For instance, molecular docking studies suggest that these compounds can effectively scavenge free radicals and inhibit oxidative stress pathways, which are crucial in various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Research indicates that derivatives of pyridine dicarboxylates can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in cellular models .

Biological Activity Data

Activity Type Observed Effect Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of COX-2 and cytokines
Hair Growth StimulationIncreased hair density in clinical studies

Hair Growth Stimulation

A clinical study evaluated the effects of a formulation containing diisopropyl pyridinedicarboxylate combined with resveratrol on hair density in women experiencing hair loss. The results demonstrated a significant increase in hair density after 1.5 months of treatment, attributed to the compound's ability to stabilize HIF-1α protein levels and enhance related gene expression involved in hair follicle development .

Cancer Research

In vitro studies have also explored the potential anti-cancer properties of related pyridine compounds. These studies suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms while inhibiting tumor growth by interfering with cell cycle progression .

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